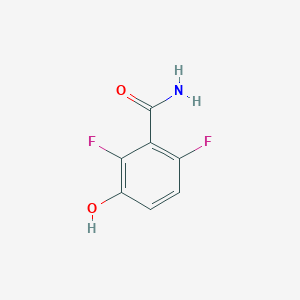

2,6-Difluor-3-Hydroxybenzamid

Übersicht

Beschreibung

2,6-Difluoro-3-hydroxybenzamide, also known as diflunisal or Dolobid, is a nonsteroidal anti-inflammatory drug (NSAID) that can reduce pain, fever, and inflammation. It is a useful building block used in the synthesis of various compounds, including (E)-3-methyleneisoindolin-1-ones via oxidative annulation acrylates . It is also used in the synthesis of pesticide intermediates, which can be used to produce various insecticides such as fluazuron, chlorpyrifos, and pyrethroids .

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-hydroxybenzamide involves several steps. The synthetic scheme starts from the reaction between the commercially available naphthalen-2,3-diol with the ethyl 2,3-dibromopropionate in basic conditions . The last step is the Corey-Chaykovsky epoxidation of the corresponding aldehyde .Molecular Structure Analysis

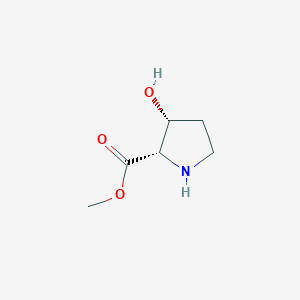

The molecular formula of 2,6-Difluoro-3-hydroxybenzamide is C7H5F2NO2 . The molecular weight is 173.12 g/mol . The InChI code is 1S/C7H5F2NO2/c8-3-1-2-4 (11)6 (9)5 (3)7 (10)12/h1-2,11H, (H2,10,12) . The Canonical SMILES is C1=CC (=C (C (=C1O)F)C (=O)N)F .Chemical Reactions Analysis

The 2,6-Difluoro-3-hydroxybenzamide molecule interacts strongly with several key residues of the allosteric pocket, precisely between the 2-fluoro substituent and residues Val203 and Val297 and between the 6-fluoro group and the residues Asn263 .Physical and Chemical Properties Analysis

The exact mass of 2,6-Difluoro-3-hydroxybenzamide is 173.02883473 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The topological polar surface area is 63.3 Ų .Wissenschaftliche Forschungsanwendungen

Entwicklung von Antibiotika

2,6-Difluor-3-Hydroxybenzamid wurde umfassend als potenzielles Antibiotikum erforscht. Es hat sich gezeigt, dass es das bakterielle Zellteilungsprotein FtsZ hemmt, das für das Wachstum und die Replikation von Bakterien entscheidend ist .

Molekular-Docking-Studien

Diese Verbindung wird in Molekular-Docking-Studien verwendet, um ihre Wechselwirkungen mit Schlüsselresten in der allosterischen Tasche bakterieller Proteine zu verstehen, was Einblicke in ihren antibakteriellen Mechanismus liefert .

Strukturbiologie

Die nicht-planare Konformation, die durch this compound induziert wird, ist in strukturbiologischen Studien von Bedeutung und hilft, die Struktur-Aktivitäts-Beziehung bei der Medikamentenentwicklung zu klären .

Synthese von heterocyclischen Verbindungen

Es dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen wie Triazole und Oxadiazole, die Anwendungen bei der Entwicklung neuer Anti-Staphylokokken-Wirkstoffe haben .

Protein-Interaktionsstudien

Die starken hydrophoben Wechselwirkungen der Verbindung mit Proteinresten machen sie zu einem wertvollen Werkzeug für die Untersuchung von Protein-Ligand-Wechselwirkungen .

Konformationsanalyse

Seine Fähigkeit, stabile nicht-planare Konformationen zu induzieren, wird verwendet, um die Konformationsvorlieben fluorierter Verbindungen im Vergleich zu nicht-fluorierten Verbindungen zu untersuchen .

Wirkmechanismus

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

2,6-Difluoro-3-hydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Zukünftige Richtungen

The development of existing drugs and the discovery of new leads are major strategies used to combat the threat of multidrug-resistant strains . In this context, new derivatives of the potent antibacterial agent 2,6-difluoro-3-hydroxybenzamide are being prepared . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Biochemische Analyse

Biochemical Properties

2,6-Difluoro-3-hydroxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit the bacterial cell division protein FtsZ, which is crucial for the bacterial division process . The inhibition of FtsZ by 2,6-Difluoro-3-hydroxybenzamide leads to cell filamentation and lysis, making it a potential antibacterial agent . The compound’s interaction with FtsZ involves binding to the protein’s allosteric site, which disrupts its function and prevents bacterial cell division .

Cellular Effects

2,6-Difluoro-3-hydroxybenzamide has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to cell filamentation and eventual lysis . This compound also influences cell signaling pathways and gene expression by disrupting the normal function of FtsZ, which is essential for bacterial cytokinesis . Additionally, 2,6-Difluoro-3-hydroxybenzamide may impact cellular metabolism by interfering with the energy production processes required for cell division .

Molecular Mechanism

The molecular mechanism of 2,6-Difluoro-3-hydroxybenzamide involves its binding interactions with biomolecules, particularly the FtsZ protein. The compound binds to the allosteric site of FtsZ, causing a conformational change that inhibits the protein’s function . This inhibition prevents the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and lysis . The binding interactions of 2,6-Difluoro-3-hydroxybenzamide with FtsZ are characterized by strong hydrophobic interactions and hydrogen bonds with key residues in the allosteric pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Difluoro-3-hydroxybenzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Difluoro-3-hydroxybenzamide remains stable under specific storage conditions, such as room temperature and nitrogen atmosphere . Its degradation over time can affect its efficacy in inhibiting bacterial cell division . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 2,6-Difluoro-3-hydroxybenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial cell division without causing significant toxic or adverse effects . At higher doses, 2,6-Difluoro-3-hydroxybenzamide may exhibit toxic effects, including potential damage to host tissues . Threshold effects have been observed, where the compound’s antibacterial activity reaches a plateau at certain concentrations, beyond which no further increase in efficacy is observed .

Metabolic Pathways

2,6-Difluoro-3-hydroxybenzamide is involved in specific metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes and cofactors that are essential for bacterial cell division . Its inhibition of the FtsZ protein disrupts the normal metabolic flux required for cytokinesis, leading to cell filamentation and lysis

Transport and Distribution

The transport and distribution of 2,6-Difluoro-3-hydroxybenzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, binding proteins may facilitate its transport to target sites, such as the bacterial divisome, where it exerts its inhibitory effects on FtsZ . Understanding the transport and distribution mechanisms of 2,6-Difluoro-3-hydroxybenzamide is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2,6-Difluoro-3-hydroxybenzamide is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it interacts with its target protein, FtsZ . The localization of 2,6-Difluoro-3-hydroxybenzamide within the bacterial cell is essential for its inhibitory activity, as it needs to reach the divisome to disrupt the formation of the Z-ring

Eigenschaften

IUPAC Name |

2,6-difluoro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNIADKIUCGMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668954 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951122-37-5 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Difluoro-3-hydroxybenzamide in Diflubenzuron metabolism?

A1: This compound is identified as a key metabolite formed during the breakdown of Diflubenzuron in the boll weevil (Anthonomus grandis grandis). Following injection of radiolabeled Diflubenzuron, a significant portion was metabolized into various compounds, with 2,6-Difluoro-3-hydroxybenzamide being a prominent component of these metabolites. Specifically, it was found as a hydrolysis product of the polar conjugates formed during Diflubenzuron metabolism []. This finding sheds light on the metabolic pathways employed by the boll weevil to process and potentially detoxify this insecticide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)